molecular formula C17H15ClN2 B12867374 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride

1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride

Cat. No.: B12867374
M. Wt: 282.8 g/mol
InChI Key: UNWXQMVFVHDDPN-UHFFFAOYSA-N
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Description

1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride is a chemical compound belonging to the pyridocarbazole family of alkaloids. This compound is known for its significant biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential antitumor properties and other pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride involves several steps. One common method includes the Diels-Alder reaction of 1-methylpyrano[3,4-b]indol-3(9H)-one with electron-deficient acetylenic dienophiles . This reaction is followed by further modifications to introduce the dimethyl groups and form the desired pyridocarbazole structure.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic chemistry techniques, including multi-step reactions, purification processes, and crystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride is unique due to its specific substitution pattern and its potent biological activities. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a valuable compound in medicinal chemistry research .

Properties

Molecular Formula

C17H15ClN2

Molecular Weight

282.8 g/mol

IUPAC Name

1,5-dimethyl-2H-pyrido[4,3-b]carbazole;hydrochloride

InChI

InChI=1S/C17H14N2.ClH/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15;/h3-9,18H,1-2H3;1H

InChI Key

UNWXQMVFVHDDPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C.Cl

Origin of Product

United States

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